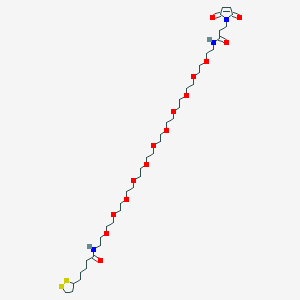
2-(4-Cyanophenyl)piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Cyanophenyl)piperazine dihydrochloride (2CPP-DHC) is a synthetic compound that has been used in scientific research for a variety of applications. It was first synthesized in the early 1990s and has since become a valuable tool for the study of molecular structure, biochemical and physiological mechanisms, and drug development. 2CPP-DHC has been used in a variety of research fields, including neuroscience, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
2-(4-Cyanophenyl)piperazine dihydrochloride has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, as well as to investigate the mechanism of action of various drugs. It has also been used in the study of neurotransmission and the pharmacology of drugs. In addition, it has been used in the study of cell signaling pathways and the development of drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2-(4-Cyanophenyl)piperazine dihydrochloride is not fully understood. However, it is believed to act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood, cognition, and behavior. It is also believed to act as an antagonist of the dopamine receptor D2, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
2-(4-Cyanophenyl)piperazine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to modulate the activity of various enzymes, such as monoamine oxidase and acetylcholinesterase. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Cyanophenyl)piperazine dihydrochloride has several advantages for laboratory experiments. It is easy to synthesize, relatively stable, and has a low cost. In addition, it can be used in a variety of research applications, including the study of molecular structure, biochemical and physiological mechanisms, and drug development. However, it is important to note that 2-(4-Cyanophenyl)piperazine dihydrochloride has a relatively short half-life, which can limit its use in long-term experiments.
Direcciones Futuras
The potential future directions for 2-(4-Cyanophenyl)piperazine dihydrochloride are numerous. It could be used to further investigate the mechanism of action of various drugs and to develop new drug delivery systems. It could also be used to study the biochemical and physiological effects of various compounds, as well as to investigate the role of various neurotransmitters in the regulation of mood, cognition, and behavior. Additionally, it could be used to study the effects of various environmental toxins on the body, as well as to investigate the role of various enzymes in the regulation of various biological processes.
Métodos De Síntesis
2-(4-Cyanophenyl)piperazine dihydrochloride is synthesized via a two-step process. The first step involves the reaction of 4-cyanophenylpiperazine with hydrochloric acid to form the intermediate product 4-cyanophenylpiperazine hydrochloride. The second step involves the reaction of this intermediate product with a base, such as sodium hydroxide, to form 2-(4-Cyanophenyl)piperazine dihydrochloride. This two-step process is simple and efficient, making it an ideal method for synthesizing 2-(4-Cyanophenyl)piperazine dihydrochloride in the laboratory.
Propiedades
IUPAC Name |
4-piperazin-2-ylbenzonitrile;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c12-7-9-1-3-10(4-2-9)11-8-13-5-6-14-11;;/h1-4,11,13-14H,5-6,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPZRVCCPPAJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)C#N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655081 |
Source


|
| Record name | 4-(Piperazin-2-yl)benzonitrile--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyanophenyl)piperazine dihydrochloride | |
CAS RN |
65709-35-5 |
Source


|
| Record name | 4-(Piperazin-2-yl)benzonitrile--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B6354230.png)

